molecular formula C9H12O3 B1295291 Ethyl 2,5-dimethylfuran-3-carboxylate CAS No. 29113-63-1

Ethyl 2,5-dimethylfuran-3-carboxylate

Cat. No. B1295291
CAS RN: 29113-63-1
M. Wt: 168.19 g/mol
InChI Key: DNYLSCDHFCSDRM-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethylfuran-3-carboxylate is a chemical compound that is part of a broader class of organic compounds known as furans. These compounds contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of ethyl 2,5-dimethylfuran-3-carboxylate includes additional functional groups such as the ethyl ester group and methyl groups at the 2 and 5 positions on the furan ring.

Synthesis Analysis

The synthesis of related furan compounds involves various chemical reactions. For instance, the acidic condensation of 2,4-dimethylfuran with acetaldehyde can lead to the formation of compounds like 2,2′-ethylidenebis[3,5-dimethylfuran] . This compound can further react with methyl bromopropynoate to produce an adduct, which can undergo a series of reactions including hydroboration, alcohol protection, methanolysis, reduction, and oxidative cleavage to yield complex molecules with multiple stereogenic centers .

Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex, with multiple stereogenic centers and substituents that influence their three-dimensional conformation. For example, the synthesis process described in paper leads to the creation of a molecule with six contiguous stereogenic centers, which is indicative of the intricate molecular architecture that can be achieved with furan derivatives.

Chemical Reactions Analysis

Furan compounds can participate in a variety of chemical reactions. The synthesis pathway mentioned involves reactions such as regio- and stereoselective hydroboration, methanolysis, reduction, and SN2′ type reactions . These reactions are crucial for constructing the complex molecular architecture of the final product and for introducing various functional groups at specific positions on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their molecular structure. For instance, the presence of carboxyl groups in compounds like 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid can lead to the formation of intermolecular hydrogen bonds, which can further affect the crystal structure and packing of the molecules . Additionally, the presence of substituents such as the methylsulfanyl group can contribute to the overall reactivity and stability of the compound.

properties

IUPAC Name

ethyl 2,5-dimethylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYLSCDHFCSDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183367
Record name 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dimethylfuran-3-carboxylate

CAS RN

29113-63-1
Record name 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.41 g (0.02 mole) ethyl 2-acetyl-2-pentenoate and 3.57 g (0.02 mole) N-bromosuccinimide in 50 ml of carbon tetrachloride was heated at reflux for 2 hours. After cooling, the succinimide was removed by filtration and the solution concentrated in vacuo. Distillation gave 2.8 g (83%) of ethyl 2,5-dimethyl-3-furoate, bp 96 °-100° C. (18 mm).
Name
ethyl 2-acetyl-2-pentenoate
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
GQ Wang, Z Guan, RC Tang, Z Ostojic, TN Jones… - 2009 - digitalcommons.csbsju.edu
A simple preparation of ethyl 2, 5-dimethylfuran-3-carboxylate, 2, 5-dimethylfuran-3, 4-dicarboxylic acid, and diethyl 2, 5-dimethylfuran-3, 4-dicarboxylate by treatment of diethyl 2, 3-…
Number of citations: 2 digitalcommons.csbsju.edu
RM Acheson, R Robinson - Journal of the Chemical Society (Resumed …, 1952 - pubs.rsc.org
… sodium ethoxide however gave an excellent yield of ethyl 2 : 5-dimethylfuran-3-carboxylate, … Distillation of the filtrate gave ethyl 2 : 5-dimethylfuran-3-carboxylate as a colourless oil (7.5 g…
Number of citations: 44 pubs.rsc.org
D Zhao, B Sun, J Ren, F Li, S Song, X Lv, C Hao… - Bioorganic & medicinal …, 2015 - Elsevier
All-trans-retinoic acid (ATRA), the biologically active metabolite of vitamin A, is used medicinally for the treatment of hyperproliferative diseases and cancers. However, it is easily …
Number of citations: 15 www.sciencedirect.com
JD Hayler - researchportal.bath.ac.uk
This thesis discusses approaches towards the synthesis of 9-hydroxy-5, 11-dimethyl-6//-pyrido [4, 3-£] fluorene, the 6-carbon analogue of 9-hydroxyellipticine. The work is based on …
Number of citations: 0 researchportal.bath.ac.uk
Y Peng, J Luo, Q Feng, Q Tang - European Journal of Organic …, 2016 - Wiley Online Library
Feist–Bénary furan synthesis, the reaction between α‐halocarbonyl and β‐dicarbonyl compounds, has been known as an efficient method for generating many different types of furans …
F Wen, H Jin, K Tao, T Hou - European Journal of Medicinal Chemistry, 2016 - Elsevier
Twenty-seven novel furancarboxamide derivatives with a diphenyl ether moiety were synthesized and evaluated for their antifungal activity against Rhizoctonia solani, Botrytis cirerea, …
Number of citations: 43 www.sciencedirect.com
JD Hayler - 1988 - search.proquest.com
This thesis discusses approaches towards the synthesis of 9-hydroxy-5, 11-dimethyl-6H-[pyrido [4, 3-b] fluorene, the 6-carbon analogue of 9-hydroxyellipticine. The work is based on …
Number of citations: 3 search.proquest.com
P Chen, Y Meng, Q Yang, J Wu, Y Xiao, DR Gorja… - RSC …, 2015 - pubs.rsc.org
An unprecedented Ag2CO3 and DBU mediated cyclization of 3-substituted 2-(2-bromoallyl)-3-oxo-1-carboxylates leading to the formation of 2,5-disubstituted furan-3-carboxylates has …
Number of citations: 19 pubs.rsc.org
H Yang, Z Zheng, J Zeng, H Liu… - Bulletin of the Korean …, 2012 - researchgate.net
A series of functionalized furans were synthesized by way of a palladium-catalyzed coupling reaction of 2, 3, 5-trisubstituted furans with aryl chlorides through CH bond cleavages at C-4 …
Number of citations: 7 www.researchgate.net
DP Pace, R Robidas, UPN Tran… - The Journal of …, 2021 - ACS Publications
Substituted pyrans and furans are core structures found in a wide variety of natural products and biologically active compounds. Herein, we report a practical and mild catalytic method …
Number of citations: 14 pubs.acs.org

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